molecular formula C8H9N5O2 B1309544 (1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基氨基)-乙酸 CAS No. 902034-31-5

(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基氨基)-乙酸

货号: B1309544
CAS 编号: 902034-31-5
分子量: 207.19 g/mol
InChI 键: ATVCUEAYAKIZSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid is a useful research compound. Its molecular formula is C8H9N5O2 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡唑并[1,5-a]嘧啶骨架的合成和药用方面

吡唑并[1,5-a]嘧啶骨架与感兴趣的化学结构密切相关,因其广泛的药用特性而被广泛研究。该骨架用作具有多种药用特性的类药物候选物的构建模块,包括抗癌药、抗感染药、抗炎药和中枢神经系统药物。开发吡唑并[1,5-a]嘧啶衍生物的合成策略引起了极大的关注,揭示了大量的生物学特性以及构效关系 (SAR) 研究。这些发现强调了使用这种特权骨架进一步探索和开发候选药物的潜力 (切鲁库帕利等人,2017)

吡唑并[1,5-a]嘧啶中的区域取向

形成吡唑并[1,5-a]嘧啶的涉及 3(5)-氨基吡唑的反应的区域取向和区域选择性一直是研究的重点。这项工作阐明了区域取向在吡唑并[1,5-a]嘧啶合成中的重要性,解决了文献争议,并有助于更深入地了解这些化合物的化学行为 (穆罕默德和马哈茂德,2019)

吡唑并[3,4-d]嘧啶的药用属性

吡唑并[3,4-d]嘧啶在结构上类似于嘌呤,已显示出在各种疾病条件下具有显着的治疗意义。它们作为腺苷拮抗剂的生物活性揭示了广泛的药用潜力。涵盖生化和生物物理性质的研究强调了它们在治疗中枢神经系统疾病、心血管疾病、癌症和炎症中的相关性,这表明使用这种骨架进行药物开发是一个丰富的领域 (乔汉和库马尔,2013)

吡唑衍生物的合成和生物评价

已经综述了在各种条件下吡唑衍生物的合成,这些化合物显示出潜在的物理和化学性质。它们广泛的活性,包括除草、抗菌和抗真菌作用,强调了吡唑基化合在科学研究和药物开发中的多功能性 (希塔尔等人,2018)

吡唑并[3,4-b]吡啶激酶抑制剂

吡唑并[3,4-b]吡啶骨架与吡唑并[3,4-d]嘧啶-4-基氨基骨架类似,已用于激酶抑制剂的设计中。这种多功能性是由于它能够通过多种结合模式与激酶相互作用,使其成为针对广泛激酶靶标的专利和研究中的重复主题。这突出了该骨架在开发新型激酶抑制剂方面的潜力,该抑制剂可用于治疗各种疾病 (温格洛斯基,2013)

未来方向

Pyrazolo[3,4-d]pyrimidines are considered attractive therapeutic targets for many diseases, particularly cancer . They are known to exhibit promising pharmacological properties and are considered new candidates for further optimization as anticancer agents . Therefore, future research may focus on the development of more effective pyrazolo[3,4-d]pyrimidines for cancer treatment .

生化分析

Biochemical Properties

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with kinases, where (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid acts as an inhibitor. This inhibition is achieved by mimicking the adenine ring of ATP, allowing the compound to bind to the kinase active site and block its activity . Additionally, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid has been shown to interact with various proteins involved in cell signaling pathways, further modulating their function and activity.

Cellular Effects

The effects of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid has been observed to inhibit the proliferation of cancer cells by blocking key signaling pathways that promote cell growth and survival . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid binds to the active site of kinases, inhibiting their activity by preventing ATP binding . This inhibition leads to the disruption of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in gene expression. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid as a therapeutic agent.

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on metabolic pathways and the accumulation of toxic metabolites. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels. Additionally, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid has been shown to modulate the activity of key metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by specific membrane transporters, including organic anion transporters and ATP-binding cassette transporters . Once inside the cell, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid can be targeted to specific subcellular compartments, including the nucleus and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

属性

IUPAC Name

2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-13-8-5(2-12-13)7(10-4-11-8)9-3-6(14)15/h2,4H,3H2,1H3,(H,14,15)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVCUEAYAKIZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。